molecular formula N4O10Ru B1585189 Ruthenium, tris(nitrato-kappaO)nitrosyl- CAS No. 34513-98-9

Ruthenium, tris(nitrato-kappaO)nitrosyl-

Cat. No. B1585189
CAS RN: 34513-98-9
M. Wt: 317.1 g/mol
InChI Key: WOSOOWIGVAKGOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of new types of mono- and polynuclear ruthenium nitrosyl complexes is driving progress in the field of NO generation for a variety of applications . The most common synthetic routes to ruthenium nitrosyl complexes include the use of specific starting materials, which already contain the ruthenium nitrosyl moiety, via a variety of substitution reactions .


Molecular Structure Analysis

The molecular structure of Ruthenium, tris(nitrato-kappaO)nitrosyl- is represented by the linear formula: Ru (NO) (NO3)x(OH)y, x+y=3 . The molecular weight is 318.10 .


Chemical Reactions Analysis

Ruthenium nitrosyl complexes have unique chemical behaviors, making them subjects of interest in inorganic chemistry studies . Light-induced Ru-NO bond dissociation in solution may involve transient linkage isomers MS1 (Ru-ON) and MS2 (Ru-η 2 -NO), which can be detected spectroscopically and analyzed computationally .


Physical And Chemical Properties Analysis

Ruthenium, tris(nitrato-kappaO)nitrosyl- is a liquid with a density of 1.07 g/mL at 25 °C . It has a composition of Ru, 1.5% (typical) and is used as a catalyst core: ruthenium .

Scientific Research Applications

Chemical Properties and Reactivity Ruthenium complexes, including tris(nitrato-kappaO)nitrosyl-, exhibit unique chemical behaviors, making them subjects of interest in inorganic chemistry studies. The synthesis and reactivity of these complexes have been explored to understand their structural properties and potential applications in catalysis and material science. For instance, Fletcher et al. (1955) discussed the synthesis and properties of various nitrato and nitro complexes of nitrosylruthenium, highlighting their potential in forming polynuclear species and their hydrolysis behavior Fletcher et al., 1955.

Applications in Nuclear Science A significant application area for Ruthenium, tris(nitrato-kappaO)nitrosyl-, is in nuclear science, particularly concerning the reprocessing of nuclear fuels. Sasahira and Kawamura (1988) investigated the formation rate and gas-liquid equilibrium of ruthenium tetroxide from nitrosyl ruthenium trinitrate, which is crucial for understanding the behavior of ruthenium in nuclear fuel reprocessing plants Sasahira & Kawamura, 1988.

Biomedical Research In the biomedical field, ruthenium complexes have been studied for their ability to interact with biological molecules and potential therapeutic applications. Caramori et al. (2012) investigated the nature of Ru-NO bonds in ruthenium tetraazamacrocycle nitrosyl complexes, providing insights into designing new ruthenium nitrosyl complexes with potential biological applications Caramori et al., 2012.

Environmental Chemistry Ruthenium complexes also play a role in environmental chemistry, particularly in the study of aquatic pollution and the behavior of ruthenium in water. Bhagat and Gloyna (1967) focused on evaluating the transport of nitrosyl ruthenium in aquatic environments, which is essential for understanding the environmental impact of ruthenium, especially from nuclear waste Bhagat & Gloyna, 1967.

Future Directions

Ruthenium nitrosyl complexes are driving progress in the field of NO generation for a variety of applications . They have potential applications in data storage, photochromic or photomagnetic materials, or even non-linear optics . Their potential as anticancer drugs is also being explored .

properties

IUPAC Name

azanylidyneoxidanium;ruthenium(2+);trinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q3*-1;+1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSOOWIGVAKGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N4O10Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956040
Record name Nitrilooxidanium ruthenium(2+) nitrate (1/1/3)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ruthenium, tris(nitrato-kappaO)nitrosyl-

CAS RN

34513-98-9
Record name Ruthenium nitrosyl nitrate
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Record name Ruthenium, tris(nitrato-kappaO)nitrosyl-
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Record name Ruthenium, tris(nitrato-.kappa.O)nitrosyl-
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Record name Nitrilooxidanium ruthenium(2+) nitrate (1/1/3)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(nitrato-O)nitrosylruthenium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ruthenium, tris(nitrato-kappaO)nitrosyl-

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